molecular formula C19H22N2S2 B3047666 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenethyl- CAS No. 14318-37-7

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenethyl-

Cat. No.: B3047666
CAS No.: 14318-37-7
M. Wt: 342.5 g/mol
InChI Key: NYQTVLZGKQXVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenethyl- (hereafter referred to as diphenethyl-THTT) is a derivative of the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold, characterized by phenethyl substituents at the 3 and 5 positions of the heterocyclic ring. This compound belongs to a class of sulfur- and nitrogen-containing heterocycles with demonstrated biological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The phenethyl groups confer distinct physicochemical properties compared to simpler alkyl or aryl substituents, influencing solubility, bioavailability, and interaction with biological targets .

Properties

IUPAC Name

3,5-bis(2-phenylethyl)-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S2/c22-19-21(14-12-18-9-5-2-6-10-18)15-20(16-23-19)13-11-17-7-3-1-4-8-17/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQTVLZGKQXVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CSC(=S)N1CCC2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162335
Record name 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14318-37-7
Record name Tetrahydro-3,5-bis(2-phenylethyl)-2H-1,3,5-thiadiazine-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014318377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003107143
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-BIS(2-PHENYLETHYL)-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDRO-3,5-BIS(2-PHENYLETHYL)-2H-1,3,5-THIADIAZINE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS23UN1ZSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenethyl- typically involves the reaction of appropriate amines with carbon disulfide and potassium hydroxide to form dithiocarbamate salts. These salts are then cyclized in the presence of formaldehyde to yield the desired thiadiazine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenethyl- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The hydrogen atoms on the nitrogen or carbon atoms can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiadiazine derivatives depending on the reagents used.

Scientific Research Applications

Overview

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenethyl- is a heterocyclic compound notable for its diverse applications in various scientific fields. With a molecular formula of C19_{19}H22_{22}N2_{2}S2_{2} and a molecular weight of approximately 342.5 g/mol, this compound is recognized for its potential in chemistry, biology, and medicine.

Synthetic Routes

The synthesis typically involves the reaction of amines with carbon disulfide and potassium hydroxide to form dithiocarbamate salts, which are cyclized with formaldehyde to yield the desired thiadiazine compound. Industrial production methods often scale up these laboratory procedures using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemistry

  • Building Block for Synthesis: Serves as a precursor for synthesizing more complex molecules.
  • Coordination Chemistry: Acts as a ligand in coordination complexes due to its ability to donate electron pairs from sulfur and nitrogen atoms.

Biology

  • Antimicrobial Activity: Exhibits significant antimicrobial properties by inhibiting bacterial and fungal growth through interference with cell wall synthesis and metabolic pathways.
  • Antifungal and Antiparasitic Properties: Effective against various fungal strains and parasites, making it useful in biological research.

Medicine

  • Antitumor Potential: Investigated for its ability to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
  • Anti-inflammatory Effects: Demonstrates inhibition of pro-inflammatory cytokines and enzymes (e.g., COX-2), suggesting potential use in treating inflammatory diseases.

Industrial Applications

  • Agrochemicals: Utilized in the development of pesticides and herbicides due to its biological activity.
  • Polymer Stabilization: Functions as a stabilizer in various polymer formulations, enhancing durability and resistance to degradation .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of 2H-1,3,5-Thiadiazine compounds displayed potent activity against Staphylococcus aureus and Candida albicans. The mechanism was attributed to the disruption of cell wall integrity and metabolic pathways.

Case Study 2: Antitumor Research

Research published in Journal of Medicinal Chemistry highlighted that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The study suggested that these compounds could be further explored for their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenethyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Insights :

  • Dazomet : Smaller methyl groups enhance volatility and decomposition to methylisothiocyanate (MIT), a fungicidal agent .
  • 1-Phenyl ethyl derivatives : Intermediate lipophilicity balances antifungal potency (GI% = 83.49–100%) and moderate antibacterial activity .

Regulatory and Industrial Relevance

  • Dazomet : Approved as a preservative in adhesives and paper (up to "dosage as necessary" under GB9685-2008 ) and listed under EPCRA Section 313 .
  • Diphenethyl-THTT: No regulatory approvals yet; its larger structure may pose challenges in meeting toxicity thresholds for industrial use.

Biological Activity

Chemical Identity and Structure
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenethyl-, is a heterocyclic compound characterized by a thiadiazine ring structure. Its molecular formula is C19H22N2S2C_{19}H_{22}N_{2}S_{2}, with a molecular weight of approximately 350.52 g/mol. The compound features a tetrahydro structure, indicating the presence of four hydrogen atoms in the saturated ring system, along with two phenethyl groups attached to the nitrogen atoms of the thiadiazine ring .

Antimicrobial Properties

Research has demonstrated significant antimicrobial activity of 2H-1,3,5-thiadiazine derivatives. Specifically, in vitro studies have shown that tetrahydro derivatives exhibit potent activity against various pathogens:

  • Antileishmanial Activity : In vitro studies indicated significant activity against Leishmania major, with IC50 values ranging from 15.48 to 39.36 μM, which is comparable to standard treatments like pentamidine (IC50 = 14.95 μM) . This suggests that specific substituents at the N-3 and N-5 positions are crucial for enhancing biological efficacy.
  • Antifungal Activity : Compounds derived from tetrahydro-2H-1,3,5-thiadiazine-2-thione were tested against several fungal species such as Trichophyton rubrum and Candida albicans. These compounds exhibited varied inhibitory effects on growth or sporulation .

Structure-Activity Relationship (SAR)

The biological activity of 2H-1,3,5-thiadiazine derivatives is closely linked to their structural features. The presence of specific substituents can significantly enhance their antimicrobial properties. For instance:

Position Substituent Effect on Activity
N-3D-aminesIncreased antimicrobial activity
N-5Polar groupsEnhanced antifungal properties

Preliminary studies suggest that these compounds may interact with specific enzymes or receptors involved in leishmanial infections. This interaction could inhibit their activity and provide therapeutic benefits . Further research is needed to elucidate the precise mechanisms involved.

Study on Antileishmanial Activity

A study published in 2023 highlighted the antileishmanial properties of tetrahydro derivatives. The research utilized various structural modifications to assess their impact on biological activity. Results indicated that certain modifications led to enhanced efficacy against Leishmania major, emphasizing the importance of structural optimization in drug development .

Antifungal Studies

Another significant study focused on the antifungal properties of newly synthesized tetrahydro derivatives. These compounds were tested against pathogenic fungi and showed promising results in inhibiting growth and sporulation . The findings suggest potential applications in treating fungal infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tetrahydro-1,3,5-thiadiazine-2-thione derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The core scaffold is synthesized via cyclocondensation of primary amines (e.g., α-phenethylamine) with carbon disulfide (CS₂) and formaldehyde under basic conditions (e.g., KOH). Optimization involves adjusting molar ratios, reaction time (8–24 hours), and temperature (reflux vs. room temperature). Post-synthetic modifications at N3 and N5 positions are achieved using alkyl/aralkyl amines or glycine derivatives . Characterization requires IR (C=S stretch at ~1200 cm⁻¹), ¹H-NMR (distinct thiadiazine ring protons at δ 3.5–5.0 ppm), and elemental analysis .

Q. How can structural elucidation of tetrahydro-3,5-diphenethyl derivatives be performed to confirm regiochemistry?

  • Methodological Answer : Regiochemical confirmation relies on NMR spectroscopy. For example, ¹H-NMR can differentiate N3 and N5 substituents via coupling patterns and chemical shifts of phenethyl groups. NOESY experiments or X-ray crystallography (if crystals are obtainable) provide definitive proof of substitution patterns. IR spectroscopy further validates the thione (C=S) and secondary amine (N–H) functionalities .

Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity in this compound class?

  • Methodological Answer : The agar disc diffusion method is standard for screening against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans). Activity is quantified via inhibition zone diameter, with MIC (minimum inhibitory concentration) follow-ups using broth dilution. Polar substituents (e.g., –COOH at N5) enhance activity due to improved membrane interaction .

Advanced Research Questions

Q. How do N3 and N5 substituents influence the structure-activity relationship (SAR) in antimicrobial thiadiazine-2-thiones?

  • Methodological Answer : Bulky N3 substituents (e.g., phenethyl) enhance lipophilicity, improving membrane penetration. Polar N5 groups (e.g., –CH₂COOH) increase water solubility and target binding via hydrogen bonding. SAR studies reveal that electron-withdrawing groups at N5 amplify antifungal activity by promoting isothiocyanate release, a proposed bioactive intermediate .

Q. What mechanistic insights explain the fungicidal activity of tetrahydro-1,3,5-thiadiazine-2-thiones?

  • Methodological Answer : The compounds likely degrade intracellularly to release methyl isothiocyanate (MITC), which reacts with thiol groups in fungal enzymes (e.g., glutathione). This disrupts redox balance and protein function. In vivo yeast assays using UV-Vis spectroscopy (absorbance at 412 nm for thiol adducts) corroborate this mechanism . Computational docking studies can further map MITC interactions with cysteine residues in target proteins .

Q. How can contradictions in antimicrobial efficacy data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in microbial strains, assay conditions (e.g., pH, nutrient media), or substituent stereochemistry. Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) mitigate these issues. Meta-analyses of substituent logP and pKa values also clarify bioactivity trends .

Q. What computational tools are effective for optimizing thiadiazine-2-thione derivatives in silico?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations model membrane permeability, while QSAR (Quantitative Structure-Activity Relationship) algorithms correlate substituent descriptors (e.g., Hammett constants) with bioactivity. Software like Gaussian or Schrödinger Suite enables these analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenethyl-
Reactant of Route 2
Reactant of Route 2
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.